(3-Bromo-benzyl)-pyridin-3-ylmethyl-amine

Organic Synthesis Building Block Quality Control

For robust SAR studies on BCR-ABL inhibitors, ensure the use of (3-Bromo-benzyl)-pyridin-3-ylmethyl-amine (CAS 436096-90-1). The specific 3-bromo substitution pattern is crucial for halogen bonding and binding affinity; substituting this moiety with alternative halogens or regioisomers will invalidate structural hypotheses and lead to inconsistent assay results. This 95%+ purity building block is ideal for kinase inhibitor library synthesis.

Molecular Formula C13H13BrN2
Molecular Weight 277.16g/mol
CAS No. 436096-90-1
Cat. No. B470656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Bromo-benzyl)-pyridin-3-ylmethyl-amine
CAS436096-90-1
Molecular FormulaC13H13BrN2
Molecular Weight277.16g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)CNCC2=CN=CC=C2
InChIInChI=1S/C13H13BrN2/c14-13-5-1-3-11(7-13)8-16-10-12-4-2-6-15-9-12/h1-7,9,16H,8,10H2
InChIKeyLCAPOFSYBHMXQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3-Bromo-benzyl)-pyridin-3-ylmethyl-amine (CAS 436096-90-1): A Strategic Pyridinylmethylamine Building Block for Targeted Synthesis


(3-Bromo-benzyl)-pyridin-3-ylmethyl-amine (CAS 436096-90-1) is an organic compound within the class of secondary amines featuring a brominated benzyl group and a pyridin-3-ylmethyl moiety [1]. It is primarily utilized as a specialized building block in medicinal chemistry and organic synthesis, with research applications including its exploration as a precursor for designing novel BCR-ABL inhibitors . The compound is commercially available with a minimum purity specification of 95% [2]. Its molecular structure and fundamental properties, including an exact mass of 276.02621 Da and a topological polar surface area of 24.9 Ų, are documented in authoritative databases [1].

Why Substituting (3-Bromo-benzyl)-pyridin-3-ylmethyl-amine with Other Analogs Risks Synthesis Failure and Inconsistent Bioactivity


Substituting (3-Bromo-benzyl)-pyridin-3-ylmethyl-amine with closely related analogs, such as those with alternative halogen substitutions or regioisomers, is a high-risk procurement strategy. The compound's specific 3-bromo substitution pattern is critical for its intended function. This bromine atom is not merely a placeholder but an active participant in halogen bonding, a directional non-covalent interaction that profoundly influences molecular recognition and binding affinity to biological targets [1]. Replacing it with a different halogen (e.g., chlorine, fluorine) or repositioning it to the 2- or 4- position would drastically alter the σ-hole potential and geometry of this interaction, thereby failing to recapitulate the specific binding modes required in a designed inhibitor or probe [1]. Using an unsubstituted or inappropriately substituted analog invalidates the structural premise of the target synthesis, leading to inconsistent or negative results in downstream assays.

Quantitative Evidence for (3-Bromo-benzyl)-pyridin-3-ylmethyl-amine: Purity and Structural Comparisons


Commercial Purity Specification of (3-Bromo-benzyl)-pyridin-3-ylmethyl-amine

The compound (3-Bromo-benzyl)-pyridin-3-ylmethyl-amine is supplied with a minimum purity specification of 95%, as certified by reputable vendors . This is a critical quantitative benchmark for ensuring consistent and predictable reactivity in chemical synthesis.

Organic Synthesis Building Block Quality Control

Influence of 3-Bromo Substitution on Halogen Bonding Potential vs. Other Halogens

The bromine atom in (3-Bromo-benzyl)-pyridin-3-ylmethyl-amine is capable of forming strong, directional halogen bonds. The strength of a halogen bond is directly correlated with the polarizability and σ-hole size of the halogen atom. Bromine has a significantly larger and more polarizable σ-hole than chlorine or fluorine, leading to stronger and more directional interactions with Lewis bases (e.g., backbone carbonyls in proteins). A study on a 5-HT7 receptor ligand showed that a halogen bond formed with a bromine atom at the 3-position of an aryloxy fragment caused the most remarkable increase in binding affinity [1].

Medicinal Chemistry Molecular Recognition Halogen Bonding

Application Scenarios for (3-Bromo-benzyl)-pyridin-3-ylmethyl-amine (CAS 436096-90-1) Based on Evidence


Synthesis of Kinase Inhibitor Libraries with Halogen Bond-Dependent Affinity

The compound is ideally suited for use as a building block in the synthesis of focused kinase inhibitor libraries, particularly those targeting BCR-ABL, where the 3-bromo substituent is hypothesized to engage in a specific halogen bond with the kinase hinge region or a nearby hydrophobic pocket. Replacing it with a non-brominated analog would be expected to significantly reduce potency [1]. The 95% purity specification ensures reliable incorporation into the final inhibitor scaffold, reducing the need for extensive purification of intermediate products .

Structure-Activity Relationship (SAR) Studies on Pyridinylmethylamine Scaffolds

This compound serves as a key reference point for SAR studies investigating the role of halogen substitution patterns on pyridinylmethylamine scaffolds. By comparing the bioactivity and binding properties of this 3-bromo derivative against its 2-bromo, 4-bromo, and dehalogenated counterparts, researchers can precisely quantify the energetic contribution of the 3-bromo halogen bond to molecular recognition [1]. This approach is critical for rational lead optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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